molecular formula C25H28O5 B1250732 fukanefuromarin E

fukanefuromarin E

Cat. No.: B1250732
M. Wt: 408.5 g/mol
InChI Key: VQRPFWMTIIMDKU-KFRXIPAMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fukanefuromarin E is a sesquiterpene coumarin derivative isolated from the roots of Ferula fukanensis, a plant species within the Apiaceae family. Structurally, it belongs to the furanocoumarin class, characterized by a 2,3-dihydrofuro[3,2-c]coumarin backbone substituted with a methoxy group at position 7, methyl groups at positions 2 and 3 (trans configuration), and a 4-methyl-5-(4-methyl-2-furyl)-3(E)-pentenyl moiety at position 2 . Its molecular formula is C24H28O5, with an exact mass of 408.196144 Da .

This compound exhibits significant anti-inflammatory activity by inhibiting nitric oxide (NO) production and inducible nitric oxide synthase (iNOS) gene expression in lipopolysaccharide (LPS)-activated macrophages. Notably, it lacks cytotoxicity, making it a promising candidate for inflammation-targeted therapies .

Properties

Molecular Formula

C25H28O5

Molecular Weight

408.5 g/mol

IUPAC Name

(2S,3R)-7-methoxy-2,3-dimethyl-3-[(E)-4-methyl-5-(4-methylfuran-2-yl)pent-3-enyl]-2H-furo[3,2-c]chromen-4-one

InChI

InChI=1S/C25H28O5/c1-15(11-19-12-16(2)14-28-19)7-6-10-25(4)17(3)29-23-20-9-8-18(27-5)13-21(20)30-24(26)22(23)25/h7-9,12-14,17H,6,10-11H2,1-5H3/b15-7+/t17-,25-/m0/s1

InChI Key

VQRPFWMTIIMDKU-KFRXIPAMSA-N

Isomeric SMILES

C[C@H]1[C@](C2=C(O1)C3=C(C=C(C=C3)OC)OC2=O)(C)CC/C=C(\C)/CC4=CC(=CO4)C

Canonical SMILES

CC1C(C2=C(O1)C3=C(C=C(C=C3)OC)OC2=O)(C)CCC=C(C)CC4=CC(=CO4)C

Origin of Product

United States

Comparison with Similar Compounds

Fukanefuromarin E shares structural and functional similarities with other sesquiterpene coumarins from Ferula species. Below is a detailed comparison:

Structural Comparison
Compound Source Key Structural Features
This compound Ferula fukanensis 7-methoxy, 2,3-dimethyl (trans), 4-methyl-5-(4-methyl-2-furyl)-3(E)-pentenyl at C-2
Fukanefuromarin H Ferula fukanensis 7-hydroxy, 2,3-dimethyl (cis), 4,8-dimethyl-3(E),7-nonadien-6-onyl at C-2
Fukanefuromarin C Ferula fukanensis 7-hydroxy, 2,3-dimethyl (cis), 4,8-dimethyl-4(E),7-nonadien-6-onyl at C-2
Samarcandin acetate Ferula bungean Acetylated coumarin core with a sesquiterpene chain
Ferubungeanol B Ferula bungean Hydroxylated coumarin with a sesquiterpene side chain

Key Structural Insights :

  • Methoxy vs.
  • Stereochemistry : Trans-configuration of methyl groups at C-2 and C-3 in this compound contrasts with cis configurations in fukanefuromarin H and C, influencing binding interactions .
Functional Comparison
Compound Biological Activity IC50 (NO Inhibition) Cytotoxicity (IC50) Key Targets
This compound NO inhibition, iNOS suppression N/A Non-cytotoxic Macrophages
Fukanefuromarin H NO inhibition, IL-6/TNF-α suppression 11.1 µM N/A RAW 264.7 cells
Fukanefuromarin K NO inhibition, iNOS suppression 55.6 µM N/A RAW 264.7 cells
Ferubungeanol B NO inhibition 23.6 µM N/A BV-2 microglia
Samarcandin acetate NO inhibition 25.6 µM N/A BV-2 microglia
(+)-Ferulasinkian A Anti-pancreatic cancer 4.57–14.01 µM Cytotoxic CFPAC-1 cells

Key Functional Insights :

  • Anti-Inflammatory Specificity : Unlike cytotoxic sesquiterpene coumarins (e.g., (+)-ferulasinkian A), this compound selectively targets inflammatory pathways without inducing cell death .
  • Potency: While this compound’s IC50 remains unquantified, its structural analogs (e.g., fukanefuromarin H) show moderate NO inhibition (IC50 = 11.1 µM), suggesting comparable efficacy .

Q & A

Q. How to address peer review critiques regarding this compound’s proposed mechanism of action?

  • Methodological Answer : Replicate key experiments with additional controls (e.g., siRNA knockdown of target proteins). Perform selectivity profiling against related enzymes. Cite conflicting studies in the discussion and propose follow-up experiments (e.g., in vivo models) to resolve disputes .

Tables for Key Methodological Comparisons

Technique Application Validation Criteria References
NMR SpectroscopyStructural elucidationSignal-to-noise ratio ≥20:1; δ ppm matching literature
HR-MSMolecular formula confirmationMass accuracy ≤3 ppm; isotopic pattern match
Molecular DockingSAR predictionRMSD ≤2.0 Å; consensus scoring across software

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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